molecular formula C12H14N2O2 B12091266 Ketoconazole impurity 1

Ketoconazole impurity 1

Cat. No.: B12091266
M. Wt: 218.25 g/mol
InChI Key: RESHZWJUNIQPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole impurity 1 involves several steps, typically starting from the basic raw materials used in the production of ketoconazole. The process includes the formation of intermediate compounds, which are then subjected to various chemical reactions to yield the final impurity. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final ketoconazole product. This involves stringent quality control measures and the use of advanced analytical techniques to detect and quantify the impurity. The industrial production methods are designed to ensure that the impurity levels remain within acceptable limits as defined by regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Ketoconazole impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Ketoconazole impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods development and validation. In biology and medicine, it is studied for its potential biological activities and toxicological properties. In the pharmaceutical industry, it is crucial for quality control and regulatory compliance to ensure the safety and efficacy of ketoconazole products .

Mechanism of Action

The mechanism of action of ketoconazole impurity 1 is not as well-studied as that of ketoconazole itself. it is believed to interact with similar molecular targets and pathways. Ketoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, through the inhibition of cytochrome P450 14α-demethylase. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death .

Comparison with Similar Compounds

Ketoconazole impurity 1 can be compared with other impurities and related compounds found in ketoconazole formulations. Similar compounds include other ketoconazole impurities such as impurity A, impurity B, impurity C, and impurity D. Each of these impurities has unique chemical structures and properties, which can influence their behavior and impact on the overall quality of the ketoconazole product .

List of Similar Compounds:
  • Ketoconazole impurity A
  • Ketoconazole impurity B
  • Ketoconazole impurity C
  • Ketoconazole impurity D

These impurities are monitored and controlled to ensure the purity and safety of ketoconazole formulations .

Biological Activity

Ketoconazole impurity 1, identified by its CAS number 581806-59-9, is a degradation product of the antifungal medication ketoconazole. Understanding its biological activity is crucial for assessing the safety and efficacy of ketoconazole-containing formulations. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this impurity.

Overview of Ketoconazole and Its Impurities

Ketoconazole is primarily used as an antifungal agent and has antiandrogenic properties. However, impurities such as this compound can impact its pharmacological profile and safety. The identification and quantification of these impurities are essential for quality control in pharmaceutical formulations.

Identification and Characterization

Research has demonstrated that this compound can be characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For instance, studies have identified different degradation products of ketoconazole under various stress conditions, including hydrolysis and oxidative stress, leading to the formation of several impurities, including this compound .

Table 1: Comparison of Impurities in Ketoconazole Formulations

Impurity NameCAS NumberMolecular WeightSource
This compound581806-59-9Not specifiedDegradation product
Hydrolysis degradantNot specified488.9 g/molStress degradation
Oxidative degradantNot specified547.43 g/molStress degradation

The biological activity of this compound is not as extensively studied as that of the parent compound; however, it is essential to consider its potential effects on biological systems. Ketoconazole itself acts by inhibiting ergosterol synthesis in fungal cell membranes, leading to cell death. Impurities may also exhibit similar or altered mechanisms due to structural differences.

Case Studies

  • Aryl Hydrocarbon Receptor Activation : A study highlighted that related substances in ketoconazole formulations, including impurities, can activate the human Aryl Hydrocarbon Receptor (AhR). This receptor plays a significant role in mediating responses to environmental toxins and could be implicated in skin chemoprevention or damage .
  • Toxicological Assessment : In toxicological evaluations, impurities such as this compound have been shown to affect cellular pathways differently than the parent compound. For instance, studies indicate that certain impurities may enhance or reduce the antifungal activity of ketoconazole by altering its pharmacokinetics or pharmacodynamics .

Analytical Methods for Impurity Detection

The detection and quantification of this compound are performed using advanced analytical techniques:

  • Capillary Zone Electrophoresis (CZE) : This method has been utilized for the separation and quantification of cis-ketoconazole impurities, demonstrating effective resolution between the main compound and its impurities .
  • HPLC-TOF-MS : This technique provides a reliable method for identifying related substances in pharmaceutical formulations, facilitating routine quality control assessments .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone

InChI

InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3

InChI Key

RESHZWJUNIQPQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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